N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene (a tricyclic aromatic system) core substituted with a carboxamide group. The carboxamide side chain features a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl moiety, which introduces both hydrophilic (hydroxyl) and lipophilic (methoxyphenyl) functionalities.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-25(28,15-17-11-13-18(29-2)14-12-17)16-26-24(27)23-19-7-3-5-9-21(19)30-22-10-6-4-8-20(22)23/h3-14,23,28H,15-16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTWNVWBCWMTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its xanthene core and various substituents, has been investigated for applications in medicinal chemistry, particularly in the fields of cancer treatment and anti-inflammatory therapies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group, a methoxyphenyl group, and a xanthene backbone, which contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of xanthene compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents such as 5-fluorouracil .
Table 1: Cytotoxic Activity of Xanthene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Similar Xanthene Derivative | HeLa | 12.5 |
| 5-Fluorouracil | MCF-7 | 10.0 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. The presence of the hydroxyl group is believed to enhance its antioxidant capacity, contributing to its therapeutic profile against inflammation-related diseases .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Cytokine Modulation : Altering the expression levels of inflammatory mediators.
Case Studies
A notable study conducted on a series of xanthene derivatives, including this compound, demonstrated promising results in vivo using murine models. The compound was administered at varying doses, resulting in significant tumor reduction compared to control groups. Histological analysis revealed decreased tumor cell density and increased apoptosis markers .
Comparison with Similar Compounds
(a) Diisopropylaminoethyl Xanthene-9-Carboxylate Methobromide ()
- Structure: The xanthene core is esterified with a diisopropylaminoethyl group and formulated as a methobromide (quaternary ammonium salt).
- Key Differences : Unlike the target compound’s carboxamide linkage, this derivative uses an ester group, which is more hydrolytically labile. The quaternary ammonium group enhances water solubility and may confer surfactant or cholinergic activity.
- Molecular Weight: Not explicitly stated but likely higher due to the bromine counterion and bulky diisopropylaminoethyl group.
(b) 9H-Xanthene-4-Carboxamide with Pyridinyl and Phenylazo Substituents ()
- Structure : Substituted at the 4-position with a carboxamide linked to a phenylazo group and pyridinyl moieties. Additional tert-butyl groups at positions 2 and 7 enhance steric bulk.
- Molecular Weight : Significantly higher (Cas: 668992-82-3) due to multiple substituents.
(c) N-[(Pyrazine-2-Carbonylamino)Carbamothioyl]-9H-Xanthene-9-Carboxamide ()
- Structure : Features a pyrazine-thioureido group appended to the carboxamide.
- The thiourea moiety may improve metal coordination capacity.
(d) N-[2-(Diethylamino)Ethyl]-N-Phenyl-Xanthene-9-Carboxamide Hydrochloride ()
- Structure: Contains a diethylaminoethyl-phenylamine substituent and is formulated as a hydrochloride salt.
- Key Differences : The tertiary amine and hydrochloride salt improve water solubility and bioavailability. The phenyl group may enhance interactions with aromatic residues in proteins.
- Molecular Weight : 436.97 g/mol (C₂₆H₂₉ClN₂O₂).
Structural and Pharmacological Implications
| Compound | Key Substituents | Molecular Weight | Inferred Properties |
|---|---|---|---|
| Target Compound | 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl | Not provided | Balanced hydrophilicity/lipophilicity; potential CNS activity |
| Diisopropylaminoethyl Methobromide | Ester, quaternary ammonium | High | Surfactant or neuromuscular blocking agent |
| 4-Carboxamide with Phenylazo Group | Phenylazo, tert-butyl | ~800–900 g/mol | Photodynamic or dye applications |
| Pyrazine-Thioureido Derivative | Pyrazine, thiourea | Not provided | Metal chelation, enzyme inhibition |
| Diethylaminoethyl-Phenylamine Hydrochloride | Tertiary amine, hydrochloride salt | 436.97 g/mol | Enhanced solubility, receptor antagonism |
Research Findings and Trends
- Xanthene Core Utility : The xanthene scaffold is versatile, with substituents dictating applications ranging from photodynamic therapy () to central nervous system targeting (inferred from ) .
- Solubility Modulation : Hydrochloride salts () or hydroxyl groups (target compound) improve aqueous solubility, critical for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
